Opromazine hydrochloride

Descripción general

Descripción

El Hidrocloruro de Opromazina, también conocido como hidrocloruro de promazina, es un derivado de la fenotiazina que se utiliza principalmente como un agente antipsicótico y antiemético. Es estructuralmente similar a la clorpromazina, pero exhibe menos actividad antipsicótica. El Hidrocloruro de Opromazina se utiliza en el tratamiento a corto plazo del comportamiento alterado y como tranquilizante en medicina veterinaria .

Métodos De Preparación

La síntesis del Hidrocloruro de Opromazina implica varios pasos:

Reacción de Dietilamina y Epóxido de Propano: Este paso produce 1-dietilamino-2-propanol.

Reacción con Cloruro de Sulfoxido y Tolueno: Este paso produce 1-dietilamino-2-cloropropano.

Reacción con Fenotiazina: Este paso forma la base libre de promazina en bruto.

Purificación y Salificación: La promazina bruta se purifica y luego se hace reaccionar con ácido clorhídrico para formar el Hidrocloruro de Opromazina

Análisis De Reacciones Químicas

El Hidrocloruro de Opromazina sufre varias reacciones químicas, que incluyen:

Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando su grupo amino.

Reducción: Puede ser reducido bajo condiciones específicas, aunque esto es menos común.

Los reactivos comunes utilizados en estas reacciones incluyen bromamina-B para la oxidación y varios ácidos para reacciones de sustitución. Los productos principales formados dependen de las condiciones específicas de la reacción, pero a menudo incluyen derivados oxidados o sustituidos del compuesto original .

Aplicaciones Científicas De Investigación

El Hidrocloruro de Opromazina tiene varias aplicaciones de investigación científica:

Biología: Se utiliza para estudiar sus efectos sobre los receptores de dopamina y otros sistemas de neurotransmisores.

Industria: Se utiliza en medicina veterinaria como tranquilizante para animales.

Mecanismo De Acción

El Hidrocloruro de Opromazina ejerce sus efectos bloqueando varios receptores en el cerebro, incluidos los receptores de dopamina (tipos 1, 2 y 4), los receptores de serotonina (tipos 2A y 2C), los receptores muscarínicos (tipos 1 a 5), los receptores alfa(1) y los receptores de histamina H1. Al bloquear estos receptores, previene la sobreestimulación y ayuda a controlar los síntomas psicóticos .

Comparación Con Compuestos Similares

El Hidrocloruro de Opromazina es similar a otros derivados de la fenotiazina como la clorpromazina y la propiomazina. tiene menos actividad antipsicótica en comparación con la clorpromazina y se utiliza principalmente por sus propiedades tranquilizantes y antieméticas . Otros compuestos similares incluyen:

Clorpromazina: Efectos antipsicóticos más potentes.

Propiomazina: Se utiliza principalmente por sus efectos sedantes.

El Hidrocloruro de Opromazina es único en su combinación de propiedades tranquilizantes y antieméticas, lo que lo hace adecuado para aplicaciones médicas y veterinarias específicas .

Actividad Biológica

Opromazine hydrochloride, a phenothiazine derivative, is primarily recognized for its antipsychotic properties. This article delves into its biological activity, focusing on its pharmacodynamics, mechanisms of action, clinical applications, and case studies.

This compound exerts its therapeutic effects primarily through the antagonism of various neurotransmitter receptors:

- Dopamine Receptors : It blocks dopamine D1 and D2 receptors in the mesolimbic pathway, which is crucial for modulating mood and behavior. This action helps alleviate symptoms of psychosis by preventing excessive dopaminergic activity .

- Serotonin Receptors : The compound also acts on serotonin receptors, particularly 5-HT2A and 5-HT2C, contributing to its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics .

- Muscarinic Receptors : Opromazine has significant affinity for muscarinic acetylcholine receptors, which can lead to various autonomic side effects but also plays a role in its overall efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The drug demonstrates erratic absorption with significant interindividual variability in peak plasma concentrations.

- Protein Binding : Approximately 94% of opromazine is bound to plasma proteins, which influences its bioavailability and distribution.

- Metabolism : It undergoes hepatic metabolism primarily to N-desmethylpromazine and promazine sulfoxide, with a relatively long half-life that varies based on individual patient factors .

Clinical Applications

This compound is utilized in various clinical settings, including:

- Psychiatric Disorders : It is prescribed for managing acute psychotic episodes and severe agitation.

- Nausea and Vomiting : Due to its action on the chemoreceptor trigger zone (CTZ), it is effective in treating nausea associated with chemotherapy or postoperative recovery .

- Sedation : The drug's sedative properties make it useful in preoperative settings or for patients requiring sedation .

Case Study 1: Management of Acute Agitation

A study involving pediatric patients demonstrated that this compound effectively reduced agitation during ocular examinations. Patients receiving the drug exhibited significantly lower agitation scores compared to those given placebo, highlighting its utility in acute settings .

Case Study 2: Abuse Potential

A case report discussed the misuse of promethazine (a related compound) in combination with codeine and alcohol, known as "purple drank." This highlights the potential for abuse associated with this compound. The case illustrated severe agitation and confusion in a young adult who had consumed this mixture, necessitating emergency intervention .

Research Findings

Recent research has focused on the comparative efficacy of opromazine versus other antipsychotics. A study indicated that while opromazine was effective in about one-third of patients with psychotic disorders, it was less favored due to its side effect profile compared to newer atypical antipsychotics .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| Primary Action | Dopamine and serotonin receptor antagonist |

| Key Receptors Blocked | D1, D2 (dopamine), 5-HT2A, 5-HT2C (serotonin) |

| Clinical Uses | Antipsychotic, antiemetic, sedative |

| Common Side Effects | Sedation, hypotension, anticholinergic effects |

| Abuse Potential | Associated with "purple drank" misuse |

Propiedades

IUPAC Name |

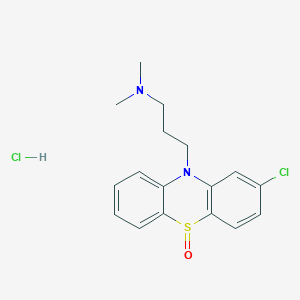

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLMLCOTJLYYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636606 | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-07-4 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC17470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.